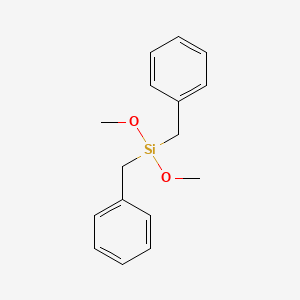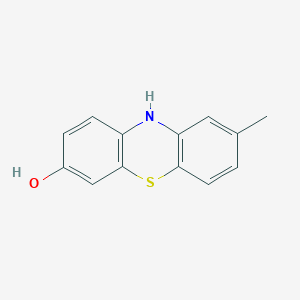
8-Methyl-10H-phenothiazin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-10H-phenothiazin-3-OL typically involves the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides. This reaction can be carried out under both conventional and ultrasonic irradiation conditions, with ultrasonic irradiation generally resulting in improved rates and yields . The structures of the synthesized compounds are characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectra .
Industrial Production Methods
Industrial production methods for phenothiazine derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-10H-phenothiazin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core .
Wissenschaftliche Forschungsanwendungen
8-Methyl-10H-phenothiazin-3-OL has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Chemistry: Phenothiazine derivatives are used as electron donor candidates in electrochemical and photovoltaic applications.
Biology: Phenothiazine compounds have shown diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Phenothiazine derivatives have been used as antipsychotic and anti-inflammatory agents.
Industry: Phenothiazine-based dyes are used in the textile industry for dyeing fabrics.
Wirkmechanismus
The mechanism of action of 8-Methyl-10H-phenothiazin-3-OL involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, they can inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . Additionally, phenothiazines can act as electron donors, facilitating electron transfer processes in electrochemical applications .
Vergleich Mit ähnlichen Verbindungen
8-Methyl-10H-phenothiazin-3-OL can be compared with other similar compounds, such as:
10H-Phenothiazine: The parent compound of the phenothiazine class, known for its diverse biological activities and applications in medicine and industry.
2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile: A phenothiazine derivative studied for its potential in dye-sensitized solar cells and other photonic applications.
N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide: Another phenothiazine derivative with antibacterial and antioxidant properties.
Eigenschaften
CAS-Nummer |
70678-53-4 |
|---|---|
Molekularformel |
C13H11NOS |
Molekulargewicht |
229.30 g/mol |
IUPAC-Name |
8-methyl-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C13H11NOS/c1-8-2-5-12-11(6-8)14-10-4-3-9(15)7-13(10)16-12/h2-7,14-15H,1H3 |
InChI-Schlüssel |
IKJPYSGAXVJGSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


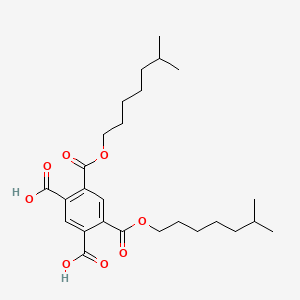
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

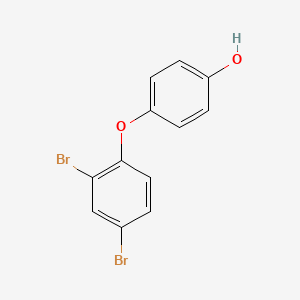
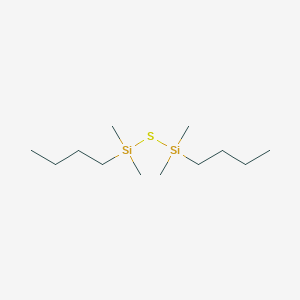

![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)

![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)

